2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

Catalog No.
S13790778
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylprop...

Product Name

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

IUPAC Name

2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-9(2,8-12)10(3)6-5-7-11(10,4)13/h8,13H,5-7H2,1-4H3

InChI Key

FMDVDPRSAQHVDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C(C)(C)C=O

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is an organic compound characterized by its unique structure, which includes a cyclopentyl group with hydroxyl and methyl substituents. The molecular formula for this compound is C12H22OC_{12}H_{22}O, and it features a carbonyl group (aldehyde) at one end of the molecule. This compound is notable for its potential applications in various fields, including fragrance and flavor industries, due to its pleasant aroma and stability.

The chemical behavior of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can be understood through several types of reactions:

  • Aldol Condensation: The compound can undergo aldol condensation reactions, where it can react with itself or other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: Conversely, the hydroxyl group can be oxidized to form a ketone or further oxidized to a carboxylic acid under strong oxidizing conditions.

Synthesis of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can be achieved through several methods:

  • Starting from Cyclopentanol: Cyclopentanol can be converted into the corresponding cyclopentyl halide, which then undergoes nucleophilic substitution with an appropriate aldehyde precursor.
  • Aldol Reaction: An aldol reaction between 2-methylpropanal and a suitable cyclopentanone derivative could yield the desired product after dehydration.
  • Functional Group Interconversion: The hydroxyl group can be introduced via hydrolysis of an appropriate ester or ether derivative.

The applications of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal are diverse:

  • Fragrance Industry: Due to its pleasant scent profile, it can be used as a fragrance component in perfumes and cosmetics.
  • Flavoring Agent: It may serve as a flavoring agent in food products owing to its aromatic properties.
  • Pharmaceuticals: Potential use in drug formulations where specific biological activity is required.

Interaction studies are essential for understanding how 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal interacts with biological systems. Such studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to various biological targets such as enzymes or receptors.
  • Metabolic Studies: Investigating how the compound is metabolized within biological systems and its resultant bioavailability.

Several compounds share structural similarities with 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal. Notable examples include:

Compound NameMolecular FormulaKey Features
1-(4-Hydroxyphenyl)ethanoneC8H10O3C_8H_10O_3Contains a phenolic hydroxyl group
3-Hydroxy-3-methylbutanalC5H10O2C_5H_{10}O_2Features a branched chain with hydroxyl
4-Hydroxy-3-methoxybenzaldehydeC9H10O3C_9H_{10}O_3Aromatic compound with both methoxy and hydroxyl groups

Uniqueness

The uniqueness of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal lies in its specific cyclopentyl structure combined with both hydroxy and aldehyde functionalities. This combination allows for distinct reactivity patterns not found in simpler aliphatic aldehydes or more complex aromatic compounds. Its potential applications in flavor and fragrance highlight its commercial significance compared to other similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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